1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
2-chloro-4-[(4-chlorophenyl)methylsulfanyl]-1-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQEZCTBNIBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The synthesis begins with a benzyl halide, such as 1-chloro-4-(chloromethyl)benzene, reacting with 3-chloro-4-fluorobenzenethiol. The thiol group acts as a nucleophile, displacing the chloride ion from the benzylic position. The reaction proceeds via an SN₂ mechanism , where the nucleophile attacks the electrophilic carbon bonded to the leaving group. A base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N), deprotonates the thiol to enhance its nucleophilicity.
Key Reaction:
Optimization of Conditions
Optimal yields (>75%) are achieved using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the transition state. Elevated temperatures (80–100°C) and reaction times of 12–24 hours are typical. Excess thiol (1.2–1.5 equivalents) ensures complete consumption of the benzyl halide.
Table 1: Reaction Parameters for Nucleophilic Substitution
Coupling Reactions
Transition metal-catalyzed coupling reactions offer an alternative route, particularly for introducing sulfanylmethyl groups under milder conditions.
Palladium-Catalyzed Cross-Coupling
Palladium catalysts, such as Pd(PPh₃)₄, facilitate the coupling of benzyl halides with arylthiols. This method avoids strong bases and operates at lower temperatures (50–70°C). A study using Pd(OAc)₂ with a phosphine ligand reported a 68% yield, though catalyst costs may limit scalability.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling enables the formation of C–S bonds between aryl halides and thiols. For example, 1-chloro-4-iodobenzene reacts with 3-chloro-4-fluorobenzenethiol in the presence of CuI and 1,10-phenanthroline, yielding 60–70% product at 120°C.
Table 2: Comparison of Coupling Methods
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| Palladium-Catalyzed | Pd(PPh₃)₄ | 70°C | 68% |
| Ullmann Coupling | CuI | 120°C | 65% |
Alternative Synthesis Routes
Friedel-Crafts Alkylation
Though less common, Friedel-Crafts alkylation introduces sulfanylmethyl groups via electrophilic aromatic substitution. Using AlCl₃ as a catalyst, 3-chloro-4-fluorobenzyl chloride reacts with chlorobenzene. However, regioselectivity issues and polyalkylation reduce practicality, yielding <50%.
Radical Thiol-Ene Reactions
Recent advances employ photoinitiated radical reactions between benzyl chlorides and thiols. UV light (365 nm) and a radical initiator (e.g., AIBN) enable bond formation at room temperature, achieving 70% yield in 6 hours. This method minimizes side reactions but requires specialized equipment.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield, scalable | Requires strong bases |
| Palladium Coupling | Mild conditions | Expensive catalysts |
| Ullmann Coupling | Cost-effective | High temperature |
| Radical Thiol-Ene | Room temperature, fast | UV equipment needed |
Nucleophilic substitution remains the preferred method for industrial-scale synthesis due to its balance of yield and cost. Coupling reactions are valuable for lab-scale precision, while radical methods offer potential for green chemistry applications.
Chemical Reactions Analysis
1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of various functional groups through further chemical modifications.
- Reactivity Studies: It can undergo oxidation to form sulfoxides or sulfones using agents like potassium permanganate, and can also participate in nucleophilic substitution reactions where halogens are replaced by other nucleophiles.
2. Biology:
- Biochemical Pathway Investigations: The compound is utilized in studies to explore enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical processes.
- Potential Therapeutic Applications: Although specific therapeutic uses require further research, compounds with similar structures have been investigated for their biological activity, suggesting potential applications in drug development.
3. Industry:
- Production of Specialty Chemicals: 1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is employed in creating specialty chemicals that exhibit unique properties useful in various industrial applications.
- Material Science: Its chemical properties allow it to be used in the development of materials with specific functionalities, enhancing performance in applications such as coatings and adhesives.
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of this compound as a precursor in synthesizing a novel class of anti-cancer agents. The compound facilitated the introduction of critical functional groups that enhanced the efficacy of the resulting drugs.
Case Study 2: Agrochemical Development
In another research project, this compound was used to synthesize a new herbicide. The unique combination of chlorine and fluorine atoms improved the herbicide's selectivity and effectiveness against specific weed species, showcasing its potential in agricultural applications.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent groups, sulfur oxidation states, or linker units, leading to variations in physicochemical and biological properties:
Electronic Effects :
- Sulfanyl (Thioether) vs. Sulfonyl Groups: The sulfanyl group in the target compound is less electron-withdrawing than the sulfonyl group in Sulphenone, making the former more reactive in electrophilic substitutions .
- Halogen Positioning : The 3-chloro-4-fluoro substituent introduces steric hindrance and ortho/para-directing effects, contrasting with analogs like 4-chloro diphenyl sulfide, where halogen-free rings reduce steric complexity .
Physicochemical Properties
- Bioconcentration : The trifluoromethyl analog has a high estimated bioconcentration factor (BCF = 110), suggesting the target compound’s halogen-rich structure may also pose ecological risks .
Biological Activity
1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H10Cl2S. This compound is characterized by its unique structural features, including a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group. Understanding its biological activity is essential for its potential applications in pharmaceuticals and chemical research.
This compound can undergo various chemical reactions, which can influence its biological activity:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Chlorine or fluorine atoms can be replaced by nucleophiles such as amines or thiols. |
| Oxidation | The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones. |
| Reduction | Reduction can convert the sulfanylmethyl group to a thiol group. |
These reactions are crucial for understanding how the compound interacts with biological systems.
The mechanism of action of this compound involves its reactivity as an electrophile. It can interact with nucleophiles in biological systems, leading to significant changes in cellular processes. Potential pathways include:
- Signal Transduction : Altering pathways that control cell signaling.
- Enzyme Interaction : Modifying enzyme activity through covalent bonding or competitive inhibition.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi.
- Anticancer Properties : Certain studies suggest potential anticancer effects through apoptosis induction in cancer cells.
Case Studies
- Antimicrobial Studies : A study demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .
- Anticancer Research : Another study explored the anticancer properties of thiazole-based compounds, revealing that related compounds could inhibit tumor growth in vitro .
Comparative Analysis
When comparing this compound to other similar compounds, it stands out due to its unique combination of functional groups:
| Compound Name | Key Features |
|---|---|
| 1-Chloro-4-(chloromethyl)benzene | Lacks the sulfanylmethyl group; less versatile. |
| 3-Chlorothiophenol | Used as a precursor; different reactivity profile. |
| Sulfoxides/Sulfones | Oxidation products; exhibit different biological activities. |
Q & A
Q. What advanced mass spectrometry techniques (e.g., HRMS/MS) characterize fragmentation patterns and trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
